

# Statistical analysis of RGN-259 clinical trial data versus placebo

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of RGN-259 vs. Placebo in Clinical Trials for Dry Eye Disease

#### **Introduction to RGN-259**

RGN-259 is a sterile, preservative-free topical ophthalmic solution containing thymosin beta 4 ( $T\beta4$ ), a naturally occurring 43-amino acid peptide that plays a crucial role in wound healing, inflammation reduction, and cell protection. It has been investigated as a treatment for various ophthalmological conditions, most notably dry eye disease and neurotrophic keratopathy, due to its multifaceted mechanism of action that promotes corneal epithelial cell migration, inhibits apoptosis, and reduces inflammation. This guide provides a statistical analysis of key clinical trial data comparing RGN-259 to a placebo.

#### **Pivotal Clinical Trials: The ARISE Program**

The clinical development of RGN-259 for dry eye disease has been primarily driven by the ARISE series of phase 3 clinical trials. These studies were designed to evaluate the safety and efficacy of RGN-259 in patients with this condition.

### **Experimental Protocols: ARISE-1 and ARISE-2**

The ARISE-1 and ARISE-2 trials were foundational in assessing the efficacy of RGN-259. Both were multicenter, randomized, double-masked, and placebo-controlled studies.

• Study Population: Patients diagnosed with moderate to severe dry eye disease.



- Treatment Regimen: Patients were randomized to receive either 0.1% RGN-259 ophthalmic solution or a placebo (vehicle) administered to both eyes twice daily for a period of 28 days.
- Primary Endpoints: The key measures of efficacy were the change from baseline in the Ocular Discomfort Symptom Score and the change from baseline in inferior corneal fluorescein staining.
- Statistical Analysis: The primary statistical method employed was an analysis of covariance (ANCOVA) to compare the treatment effects between the RGN-259 and placebo groups.





Click to download full resolution via product page

Caption: A simplified workflow diagram of the ARISE phase 3 clinical trials.

# **Quantitative Data and Statistical Analysis**

The following tables summarize the key efficacy outcomes from the ARISE-1 and ARISE-2 trials, providing a direct comparison between RGN-259 and the placebo.

Table 1: Efficacy Results of the ARISE-1 Trial

| Endpoint (Change<br>from Baseline at<br>Day 29) | RGN-259 (n=317) | Placebo (n=317) | p-value |
|-------------------------------------------------|-----------------|-----------------|---------|
| Ocular Discomfort<br>Score                      | -19.8           | -16.9           | 0.137   |
| Inferior Corneal<br>Staining Score              | -1.7            | -1.3            | 0.023   |

Table 2: Efficacy Results of the ARISE-2 Trial

| Endpoint (Change<br>from Baseline at<br>Day 29) | RGN-259 (n=299) | Placebo (n=301) | p-value |
|-------------------------------------------------|-----------------|-----------------|---------|
| Ocular Discomfort<br>Score                      | -20.6           | -17.8           | 0.03    |
| Corneal Staining<br>Score (Total)               | -1.8            | -1.5            | 0.02    |

In the ARISE-1 trial, RGN-259 did not meet the primary endpoint for ocular discomfort but did show a statistically significant improvement in inferior corneal staining compared to placebo. Conversely, the ARISE-2 trial demonstrated statistically significant improvements for RGN-259 over placebo in both co-primary endpoints of ocular discomfort and total corneal staining.



## **Mechanism of Action: Signaling Pathway**

RGN-259's therapeutic effects are attributed to the pleiotropic activities of Thymosin Beta 4. It interacts with the cell surface and intracellular proteins to modulate several cellular processes that are critical for corneal repair.



Click to download full resolution via product page

Caption: The multifaceted mechanism of action of RGN-259 in promoting ocular surface healing.

#### Conclusion

The clinical trial data for RGN-259, particularly from the ARISE-2 study, indicates a statistically significant advantage over placebo in improving both the signs (corneal staining) and symptoms (ocular discomfort) of dry eye disease. While ARISE-1 did not meet both primary endpoints, its positive result on corneal staining provided evidence of biological activity. The compound's well-tolerated safety profile and multifaceted mechanism of action make it a







subject of continued interest in the field of ophthalmology. Researchers and drug development professionals should consider the totality of the data from the clinical program when evaluating the potential of RGN-259.

To cite this document: BenchChem. [Statistical analysis of RGN-259 clinical trial data versus placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583857#statistical-analysis-of-rgn-259-clinical-trial-data-versus-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com